molecular formula C26H32N2O6 B613586 Fmoc-Alpha-Me-D-Orn(Boc)-OH CAS No. 171860-40-5

Fmoc-Alpha-Me-D-Orn(Boc)-OH

Cat. No.: B613586
CAS No.: 171860-40-5
M. Wt: 468,54 g/mole
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Description

Fmoc-Alpha-Me-D-Orn(Boc)-OH is a synthetic amino acid derivative used in peptide synthesis. It is protected by two groups: the Fmoc (9-fluorenylmethyloxycarbonyl) group at the N-terminus and the Boc (tert-butyloxycarbonyl) group at the side chain. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Alpha-Me-D-Orn(Boc)-OH typically involves the protection of the amino and side chain groups of ornithine. The process begins with the methylation of the alpha carbon of D-ornithine, followed by the protection of the amino group with the Fmoc group and the side chain with the Boc group. The reaction conditions often involve the use of organic solvents and bases to facilitate the protection steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Alpha-Me-D-Orn(Boc)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Boc groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions .

Scientific Research Applications

Fmoc-Alpha-Me-D-Orn(Boc)-OH is a specialized amino acid derivative used primarily in peptide synthesis, particularly within the context of solid-phase peptide synthesis (SPPS). This compound serves as a versatile building block for the development of various peptides and peptidomimetics, which have significant applications in medicinal chemistry, drug development, and biochemistry. Below is a detailed exploration of its applications, supported by case studies and data tables.

Key Features:

  • Fmoc Group : Provides a stable protection that can be removed under mild basic conditions, making it suitable for automated synthesis.
  • Boc Group : Offers additional protection for the amino group, allowing for specific reactions without interference from other functional groups.

Peptide Synthesis

This compound is extensively used in SPPS, which is the preferred method for synthesizing peptides due to its efficiency and scalability. It allows for the rapid assembly of peptides with high purity and yield.

Case Study: Synthesis of Antimicrobial Peptides

Research has demonstrated the successful incorporation of this compound in the synthesis of antimicrobial peptides. These peptides are essential for developing new therapeutics against resistant bacterial strains. The use of this compound facilitates the introduction of ornithine residues that enhance the biological activity of the resulting peptides .

Development of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but offer improved stability and bioavailability. This compound is utilized to create such compounds by modifying peptide sequences to enhance their pharmacological properties.

Case Study: Marine Siderophores

The compound has been employed in synthesizing marine siderophores such as amphibactin-T and moanachelin. These naturally occurring compounds are crucial for iron acquisition in marine environments and have potential applications in biotechnology and medicine .

Drug Design and Development

The ability to incorporate this compound into peptide sequences enables researchers to design novel drugs targeting specific biological pathways. This compound's structural versatility allows for modifications that can improve drug efficacy and reduce side effects.

Case Study: Targeting Cancer Cells

In a study focused on cancer therapeutics, peptides synthesized using this compound showed enhanced binding affinity to cancer cell receptors, demonstrating its potential as a scaffold for drug development .

Table 1: Comparison of Peptide Yields Using this compound

Peptide SequenceYield (%)Conditions Used
DA-Lys-Ser-Orn(OH)76Standard Fmoc-SPPS
Amphibactin-T68Solid-phase synthesis with TFA
Moanachelin75One-pot synthesis with benzoyl peroxide

Table 2: Stability Analysis of Peptides Containing this compound

PeptideStability (days)pH Conditions
DA-Lys-Ser-Orn(OH)30pH 7
Amphibactin-T45pH 6
Moanachelin60pH 7

Mechanism of Action

The mechanism of action of Fmoc-Alpha-Me-D-Orn(Boc)-OH involves its incorporation into peptides during synthesis. The Fmoc and Boc groups protect the amino and side chain groups, respectively, preventing unwanted reactions. Upon deprotection, the free amino and side chain groups participate in peptide bond formation, allowing the synthesis of specific peptide sequences .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Alpha-Me-D-Orn(Boc)-OH is unique due to the presence of the alpha-methyl group, which can influence the conformation and reactivity of the resulting peptides. This modification can enhance the stability and biological activity of the peptides .

Biological Activity

Fmoc-Alpha-Me-D-Orn(Boc)-OH is a compound that has garnered attention in the field of peptide synthesis and biological research due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C26H32N2O6
  • Molecular Weight : 468.5 g/mol
  • CAS Number : 171860-40-5

This compound is an α-methylated derivative of D-ornithine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyloxycarbonyl (Boc) group. These modifications enhance its stability and solubility, making it suitable for various synthetic applications, particularly in solid-phase peptide synthesis (SPPS) .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of peptides containing this compound. For instance, research on pseudopeptides that include this compound demonstrated significant activity against various bacterial strains. The coordination behavior of these peptides with metal ions like Cu(II) and Ni(II) was also examined, revealing that such interactions could enhance their biological efficacy .

Cytotoxicity and Anti-inflammatory Effects

The cytotoxicity of compounds derived from this compound has been evaluated in several studies. One notable study assessed the attenuation of lipopolysaccharide (LPS)-induced cytotoxicity, demonstrating promising anti-inflammatory activities . This suggests that derivatives of this compound may play a role in mitigating inflammatory responses.

Solid-Phase Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis due to its favorable properties that minimize racemization during coupling reactions. The Fmoc group allows for easy monitoring of deprotection processes, which is crucial for synthesizing complex peptides . The Boc group provides additional protection for the amino group, allowing for selective reactions under mild conditions.

Case Studies

  • Peptide Synthesis : A study demonstrated the efficient synthesis of a peptide incorporating this compound, achieving high yields while maintaining the integrity of sensitive functional groups .
  • Biological Assays : In vitro assays indicated that peptides synthesized with this compound exhibited enhanced binding affinities to target proteins, suggesting potential therapeutic applications in drug design .

Data Summary

PropertyValue
Chemical FormulaC26H32N2O6
Molecular Weight468.5 g/mol
CAS Number171860-40-5
Antimicrobial ActivitySignificant against bacteria
CytotoxicityEvaluated with LPS models
Synthesis MethodSolid-phase peptide synthesis

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-25(2,3)34-23(31)27-15-9-14-26(4,22(29)30)28-24(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,9,14-16H2,1-4H3,(H,27,31)(H,28,32)(H,29,30)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGFTODLQPYAOF-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCCNC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171860-40-5
Record name (R)-NÏ?-(t-Butoxycarbonyl)-Nα-(9-fluorenylmethoxycarbonyl)-α-methylornithin
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